molecular formula C30H30Cl2N2O6S B12024146 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12024146
M. Wt: 617.5 g/mol
InChI Key: NWPTZSUUNUHVLP-BZZOAKBMSA-N
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Description

Isobutyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of aromatic rings, halogen substituents, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate likely involves multiple steps, including the formation of the pyrrole and thiazole rings, introduction of the butoxybenzoyl and dichlorophenyl groups, and esterification with isobutyl alcohol. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.

    Reduction: Reduction reactions could target the carbonyl groups or halogen substituents.

    Substitution: Substitution reactions might occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Conditions for substitution reactions could involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as anti-inflammatory or anticancer activity.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of specific diseases.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of isobutyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl 2-[3-(4-methoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Isobutyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of isobutyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H30Cl2N2O6S

Molecular Weight

617.5 g/mol

IUPAC Name

2-methylpropyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3,4-dichlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30Cl2N2O6S/c1-5-6-13-39-20-10-7-18(8-11-20)25(35)23-24(19-9-12-21(31)22(32)14-19)34(28(37)26(23)36)30-33-17(4)27(41-30)29(38)40-15-16(2)3/h7-12,14,16,24,35H,5-6,13,15H2,1-4H3/b25-23-

InChI Key

NWPTZSUUNUHVLP-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=C(C=C4)Cl)Cl)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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